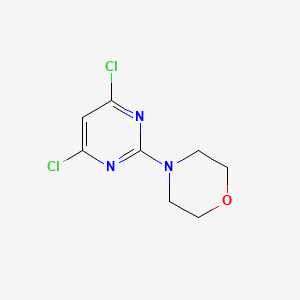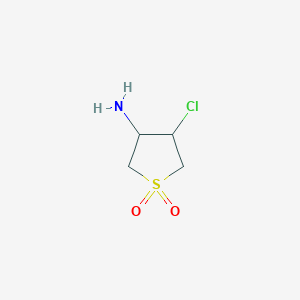
4-(4,6-Dicloropirimidin-2-il)morfolina
Descripción general
Descripción
4-(4,6-Dichloropyrimidin-2-yl)morpholine is an organic compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 g/mol . It is characterized by the presence of a morpholine ring attached to a dichloropyrimidine moiety. This compound is typically a white to almost white crystalline powder and is soluble in organic solvents like toluene .
Aplicaciones Científicas De Investigación
4-(4,6-Dichloropyrimidin-2-yl)morpholine has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(4,6-Dichloropyrimidin-2-yl)morpholine is the Janus kinase 2 (JAK2) enzyme . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response .
Mode of Action
4-(4,6-Dichloropyrimidin-2-yl)morpholine interacts with JAK2 by inhibiting its enzymatic activity . This inhibition disrupts the JAK-STAT signaling pathway, which is essential for the transmission of information received from extracellular chemical signals to the nucleus resulting in DNA transcription and expression of genes involved in immunity, proliferation, cell survival, and differentiation .
Biochemical Pathways
The inhibition of JAK2 by 4-(4,6-Dichloropyrimidin-2-yl)morpholine affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties may impact the compound’s bioavailability, distribution, metabolism, and excretion, ultimately affecting its therapeutic efficacy and safety .
Result of Action
The molecular and cellular effects of 4-(4,6-Dichloropyrimidin-2-yl)morpholine’s action primarily involve the disruption of the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, thereby inhibiting cell proliferation and modulating immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4,6-Dichloropyrimidin-2-yl)morpholine. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used .
Análisis Bioquímico
Biochemical Properties
4-(4,6-Dichloropyrimidin-2-yl)morpholine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as a CYP1A2 inhibitor, which means it can interfere with the activity of the cytochrome P450 1A2 enzyme . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. By inhibiting CYP1A2, 4-(4,6-Dichloropyrimidin-2-yl)morpholine can alter the metabolic pathways of these substances, potentially leading to changes in their biological activity and toxicity.
Cellular Effects
The effects of 4-(4,6-Dichloropyrimidin-2-yl)morpholine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CYP1A2 can lead to altered levels of metabolites that are crucial for cell function . Additionally, 4-(4,6-Dichloropyrimidin-2-yl)morpholine has been observed to permeate the blood-brain barrier, suggesting potential effects on neuronal cells and brain function .
Molecular Mechanism
At the molecular level, 4-(4,6-Dichloropyrimidin-2-yl)morpholine exerts its effects primarily through enzyme inhibition. By binding to the active site of CYP1A2, it prevents the enzyme from interacting with its natural substrates . This binding interaction is likely facilitated by the dichloropyrimidine moiety, which can form strong interactions with the enzyme’s active site residues. The morpholine ring may also contribute to the binding affinity and specificity of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,6-Dichloropyrimidin-2-yl)morpholine can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to 4-(4,6-Dichloropyrimidin-2-yl)morpholine can lead to sustained inhibition of CYP1A2, resulting in persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(4,6-Dichloropyrimidin-2-yl)morpholine vary with different dosages in animal models. At low doses, the compound can effectively inhibit CYP1A2 without causing significant toxicity . At higher doses, it may lead to adverse effects, including hepatotoxicity and neurotoxicity . These toxic effects are likely due to the accumulation of unmetabolized substrates and the disruption of normal cellular processes.
Metabolic Pathways
4-(4,6-Dichloropyrimidin-2-yl)morpholine is involved in several metabolic pathways, primarily through its interaction with CYP1A2 . By inhibiting this enzyme, the compound can alter the metabolism of drugs and other xenobiotics, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, 4-(4,6-Dichloropyrimidin-2-yl)morpholine may affect the levels of endogenous metabolites, potentially impacting various physiological processes .
Transport and Distribution
Within cells and tissues, 4-(4,6-Dichloropyrimidin-2-yl)morpholine is transported and distributed through passive diffusion and active transport mechanisms . The compound’s ability to permeate the blood-brain barrier suggests that it can be distributed to the central nervous system, where it may exert its effects on neuronal cells . Additionally, its interaction with transport proteins may influence its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 4-(4,6-Dichloropyrimidin-2-yl)morpholine is primarily determined by its interactions with cellular membranes and organelles . The compound may be directed to specific compartments, such as the endoplasmic reticulum, where CYP1A2 is localized . This targeting is likely facilitated by the compound’s structural features, which allow it to interact with membrane lipids and proteins .
Métodos De Preparación
4-(4,6-Dichloropyrimidin-2-yl)morpholine can be synthesized through the reaction of morpholine with 2,4,6-trichloropyrimidine . The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to facilitate the substitution of chlorine atoms by the morpholine group. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
4-(4,6-Dichloropyrimidin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(4-Chloropyrimidin-2-yl)morpholine: This compound has a similar structure but with one chlorine atom on the pyrimidine ring.
4-(4,6-Difluoropyrimidin-2-yl)morpholine: This variant contains fluorine atoms instead of chlorine, which can alter its reactivity and biological activity.
2-Morpholinopyrimidin-4-ol:
The uniqueness of 4-(4,6-Dichloropyrimidin-2-yl)morpholine lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in research and industry .
Propiedades
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOCPRVQUEIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378175 | |
| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-13-4 | |
| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)





![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)
